Pyrromethene 650

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrromethene 650 (PM650) is a green-fluorescent polar tracer dye . It is used for investigations of membrane fusion, lysis, and gap-junctional communication and to detect volume changes in cells or liposomes .

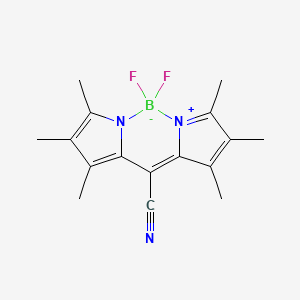

Molecular Structure Analysis

The molecular formula of Pyrromethene 650 is C16H18BF2N3 . Its molecular weight is 301.14 .

Chemical Reactions Analysis

Pyrromethene 650 has been used in studies of amplified spontaneous emission. In one study, it was doped into a nematic liquid crystal and deposited onto quartz and glass substrates . The samples were pumped with a Nd:YAG laser at 532 nm .

Physical And Chemical Properties Analysis

Pyrromethene 650 has a maximum absorption wavelength (λmax,abs) of 588nm in ethanol and a maximum fluorescence wavelength (λmax,fl) of 612nm in ethanol . Its fluorescence quantum yield (Φf) is 0.54220 . The melting point of Pyrromethene 650 is 255-258°C, at which point it decomposes .

Scientific Research Applications

Tunable Amplified Spontaneous Emission

Pyrromethene 650 has been used in the study of amplified spontaneous emission of nematic liquid crystal deposited onto quartz and glass substrates . The samples were prepared with different dye-doped concentrations and pumped with a Nd:YAG laser at 532 nm . This application is significant in the development of organic lasers based on dyes injected into polymer materials .

Dye Lasers

Pyrromethene 650 belongs to the family of highly efficient laser dyes that exhibits effective laser action due to their weak triplet-triplet absorption and planar structure . The spectral region for emission and lasing properties of pyrromethenes is between 550 and 650 nm .

High-Resolution Atomic and Molecular Spectroscopy

The ability of Pyrromethene 650 to provide tunable, narrow bandwidth radiation has enabled its use in high-resolution atomic and molecular spectroscopy .

Isotope Separation

Pyrromethene 650 has been used in the field of isotope separation . This application leverages the unique operational flexibility of pyrromethene dye lasers .

Photochemistry

Pyrromethene 650 has found applications in photochemistry . Its unique properties make it suitable for various photochemical processes .

Cancer Photodynamic Therapy

Pyrromethene 650 has been used in cancer photodynamic therapy . Its properties make it a suitable candidate for this therapeutic approach .

Lithotripsy

Pyrromethene 650 has also been used in lithotripsy , a medical procedure that uses shock waves or a laser to break down stones in the kidney, gallbladder, or ureter .

Mechanism of Action

Target of Action

Pyrromethene 650 (PM650) is a green-fluorescent polar tracer dye . It is primarily used for investigations of membrane fusion, lysis, and gap-junctional communication . These processes are crucial for various cellular activities, including cell growth, division, and communication.

Mode of Action

PM650 interacts with its targets by integrating into the cell or liposome membrane. It then participates in the processes of membrane fusion, lysis, and gap-junctional communication . The dye’s fluorescence properties allow it to be detected and tracked, providing a visual representation of these processes.

Biochemical Pathways

It is known that the dye is involved in the processes of membrane fusion, lysis, and gap-junctional communication . These processes are part of larger biochemical pathways related to cell growth, division, and communication.

Pharmacokinetics

The dye’s solubility limits in various solvents at 25°c have been reported . For example, it is soluble in methanol and ethanol, among other solvents . These properties can impact the dye’s bioavailability and its effectiveness as a tracer.

Result of Action

The primary result of PM650’s action is the visualization of membrane fusion, lysis, and gap-junctional communication . By integrating into the cell or liposome membrane and participating in these processes, PM650 allows researchers to track and study these crucial cellular activities.

Action Environment

The action of PM650 can be influenced by various environmental factors. For instance, the dye’s fluorescence properties can be affected by the solvent in which it is dissolved . Additionally, the dye’s effectiveness as a tracer can be influenced by the presence of an electric field . In one study, a tuning range of the amplified spontaneous emission of more than 20 nm was realized in each sample due to changing the effective refractive index of the nematic-liquid-crystal layer caused by the reorientation of nematic-liquid-crystal molecules .

Future Directions

properties

IUPAC Name |

2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BF2N3/c1-8-10(3)15-14(7-20)16-11(4)9(2)13(6)22(16)17(18,19)21(15)12(8)5/h1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNVCQRKLGCOPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C)C)C#N)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157410-23-6 |

Source

|

| Record name | [[(3,4,5-Trimethyl-1H-pyrrol-2-yl)(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl]carbonitrile](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

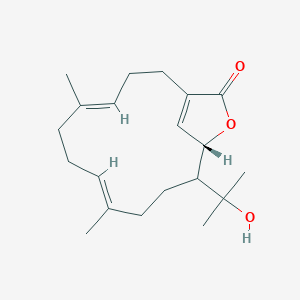

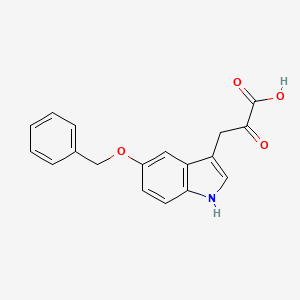

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)